molecular formula C9H9NO B133704 1-(pyridin-4-yl)but-3-en-1-one CAS No. 153254-98-9

1-(pyridin-4-yl)but-3-en-1-one

Cat. No.: B133704
CAS No.: 153254-98-9
M. Wt: 147.17 g/mol
InChI Key: PIQYDUSLAZUOSQ-UHFFFAOYSA-N
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Description

1-(pyridin-4-yl)but-3-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, characterized by a butenone group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)but-3-en-1-one can be synthesized through various methods. One common approach involves the reaction of pyridine with butenone derivatives under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic systems and controlled reaction environments to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-4-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the butenone group to butanol derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Butanol derivatives.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

1-(pyridin-4-yl)but-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)but-3-en-1-one involves its interaction with specific molecular targets. For instance, it has been studied as a glycolysis inhibitor, where it suppresses the proliferation of endothelial and cancer cells by inhibiting key enzymes in the glycolytic pathway . This compound may also act as a multi-target inhibitor, affecting various biological pathways.

Comparison with Similar Compounds

1-(pyridin-4-yl)but-3-en-1-one can be compared with other pyridine derivatives:

    Similar Compounds: Pyridine, 2-pyridyl ketones, and 3-pyridyl ketones.

    Uniqueness: Unlike simple pyridine, this compound has a butenone group that imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-pyridin-4-ylbut-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQYDUSLAZUOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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